molecular formula C10H8BrNO3 B1412549 Ethyl 3-bromo-5-cyano-2-hydroxybenzoate CAS No. 1805597-03-8

Ethyl 3-bromo-5-cyano-2-hydroxybenzoate

Cat. No.: B1412549
CAS No.: 1805597-03-8
M. Wt: 270.08 g/mol
InChI Key: OQQPXZXOWHEMJL-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-5-cyano-2-hydroxybenzoate is a substituted benzoate ester featuring a bromine atom at the 3-position, a cyano group at the 5-position, and a hydroxyl group at the 2-position of the aromatic ring. The compound’s molecular formula is C₁₀H₈BrNO₃, with a molecular weight of 286.09 g/mol. Its structural complexity arises from the combination of electron-withdrawing substituents (Br, CN) and the polar hydroxyl group, which collectively influence its physicochemical properties and reactivity. This compound is likely utilized as an intermediate in pharmaceutical or agrochemical synthesis, though specific applications remain underexplored in available literature.

Properties

IUPAC Name

ethyl 3-bromo-5-cyano-2-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c1-2-15-10(14)7-3-6(5-12)4-8(11)9(7)13/h3-4,13H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQPXZXOWHEMJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)C#N)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Group Impact

Ethyl 3-Bromo-5-Cyano-2-Formylbenzoate (CAS 103859-96-7)
  • Molecular Formula: C₁₁H₈BrNO₃
  • Key Differences : Replaces the hydroxyl group (-OH) at the 2-position with a formyl group (-CHO).
  • Implications :
    • The formyl group increases electrophilicity, making the compound more reactive in nucleophilic additions (e.g., forming Schiff bases).
    • Reduced hydrogen-bonding capacity compared to the hydroxyl analog, leading to lower solubility in polar solvents .
    • Likely differences in melting/boiling points due to reduced intermolecular hydrogen bonding.
Hypothetical Analog: Ethyl 3-Chloro-5-Cyano-2-Hydroxybenzoate
  • Molecular Formula: C₁₀H₈ClNO₃
  • Key Differences : Substitutes bromine with chlorine at the 3-position.
  • Implications :
    • Lower molecular weight (242.63 g/mol) and reduced steric bulk compared to the brominated analog.
    • Chlorine’s weaker electronegativity may decrease the compound’s acidity (pKa of -OH group) relative to the bromo derivative.
Hypothetical Analog: Ethyl 3-Bromo-5-Nitro-2-Hydroxybenzoate
  • Molecular Formula: C₁₀H₈BrNO₅
  • Key Differences: Replaces the cyano group (-CN) with a nitro group (-NO₂).
  • Implications: Enhanced electron-withdrawing effects from -NO₂, increasing aromatic ring deactivation and acidity of the hydroxyl group. Potential for higher thermal stability but reduced solubility in organic solvents.

Physicochemical and Reactivity Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Predicted Solubility Reactivity Notes
Ethyl 3-bromo-5-cyano-2-hydroxybenzoate C₁₀H₈BrNO₃ 286.09 -Br, -CN, -OH Moderate in polar aprotic solvents High acidity (due to -OH and EWG), prone to ester hydrolysis
Ethyl 3-bromo-5-cyano-2-formylbenzoate C₁₁H₈BrNO₃ 298.09 -Br, -CN, -CHO Low in polar solvents Electrophilic formyl group enhances reactivity in condensations
Ethyl 3-chloro-5-cyano-2-hydroxybenzoate C₁₀H₈ClNO₃ 242.63 -Cl, -CN, -OH Higher in polar solvents Lower acidity than bromo analog, milder deactivation

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